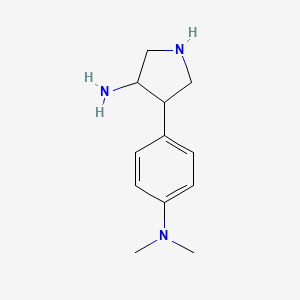

4-(4-(Dimethylamino)phenyl)pyrrolidin-3-amine

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry name for this compound is 4-[4-(dimethylamino)phenyl]pyrrolidin-3-amine. The systematic nomenclature reflects the core pyrrolidine ring structure substituted at the 3-position with an amino group and at the 4-position with a 4-(dimethylamino)phenyl substituent. The compound can be distinguished from closely related structures such as 1-[[4-(dimethylamino)phenyl]methyl]pyrrolidin-3-amine, which contains an additional methylene bridge between the phenyl ring and the pyrrolidine nitrogen.

The Chemical Abstracts Service registry system would classify this compound based on its pyrrolidine core with appropriate positional descriptors. The presence of the dimethylamino functional group on the para position of the phenyl ring represents a key structural feature that influences both the electronic properties and potential biological activity of the molecule. The systematic identification requires careful attention to the connectivity pattern between the pyrrolidine ring and the substituted phenyl group.

The molecular connectivity can be described through various chemical identifier systems. The structural relationship to other pyrrolidine derivatives necessitates precise nomenclature to avoid confusion with isomeric forms or closely related analogues that may differ in substitution patterns or connectivity modes.

Molecular Formula and Weight Analysis

Based on structural analysis, this compound would have a molecular formula of C12H19N3. This formula accounts for the pyrrolidine ring (C4H8N), the phenyl ring (C6H4), the amino substituent (NH2), and the dimethylamino group (N(CH3)2). The molecular weight would be approximately 205.30 grams per mole, calculated from the atomic masses of constituent elements.

For comparison, the closely related compound 1-[[4-(dimethylamino)phenyl]methyl]pyrrolidin-3-amine has a molecular formula of C13H21N3 and molecular weight of 219.33 grams per mole. The difference reflects the additional methylene bridge (CH2) present in the analogous structure, which adds 14 atomic mass units to the overall molecular weight.

The molecular composition includes three nitrogen atoms distributed across different functional environments: the pyrrolidine ring nitrogen, the primary amine nitrogen, and the tertiary dimethylamino nitrogen. This nitrogen distribution contributes significantly to the compound's potential for hydrogen bonding interactions and basicity characteristics. The carbon-to-nitrogen ratio of 4:1 indicates a relatively nitrogen-rich heterocyclic system with multiple sites for potential chemical modification or biological interaction.

Stereochemical Configuration and Conformational Isomerism

The pyrrolidine ring in this compound contains two chiral centers at the 3- and 4-positions due to the presence of the amino and phenyl substituents respectively. This creates the possibility for multiple stereoisomers, including enantiomeric pairs and diastereomers. The absolute configuration at each chiral center would be designated using the Cahn-Ingold-Prelog priority rules, resulting in potential (3R,4R), (3S,4S), (3R,4S), and (3S,4R) stereoisomers.

The pyrrolidine ring adopts a puckered conformation rather than a planar arrangement due to sp3 hybridization of the carbon atoms. The ring can exist in envelope or twist conformations, with the envelope forms being more common. The presence of substituents at adjacent positions (3 and 4) introduces additional conformational constraints and potential steric interactions that influence the preferred ring conformations.

The phenyl ring substituent at the 4-position can adopt various orientations relative to the pyrrolidine ring plane. Rotational barriers around the C-C bond connecting the pyrrolidine ring to the phenyl group would be relatively low, allowing for multiple conformational states. The dimethylamino group on the phenyl ring adds another layer of conformational flexibility, as the N(CH3)2 group can rotate around the C-N bond.

X-ray Crystallographic Characterization

While specific X-ray crystallographic data for this compound is not available in the current literature, crystallographic analysis would be expected to reveal important structural details. The crystal structure would provide precise bond lengths, bond angles, and torsion angles that define the molecular geometry. Typical pyrrolidine rings show C-C bond lengths of approximately 1.54 Ångstroms and C-N bond lengths of approximately 1.47 Ångstroms.

The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the primary amine group at the 3-position. The amino group can serve as both a hydrogen bond donor and acceptor, potentially forming networks with neighboring molecules in the crystal lattice. The dimethylamino group, being a weak base, might also participate in weak hydrogen bonding interactions.

The phenyl ring would be expected to adopt a nearly planar geometry with typical aromatic C-C bond lengths of approximately 1.39 Ångstroms. The orientation of the phenyl ring relative to the pyrrolidine ring would be determined by the balance between steric interactions and potential electronic effects. The crystal structure would also reveal any π-π stacking interactions between aromatic rings of adjacent molecules.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy would provide detailed structural confirmation for this compound. In proton nuclear magnetic resonance, the dimethylamino methyl groups would appear as a characteristic singlet around 2.9-3.0 parts per million, similar to related compounds. The aromatic protons of the phenyl ring would resonate in the typical aromatic region between 6.5-7.5 parts per million, with the pattern reflecting the para-disubstitution of the benzene ring.

The pyrrolidine ring protons would show a complex multipicity pattern, with the protons at the 3- and 4-positions appearing as multipets due to their proximity to the substituents and their coupling with adjacent ring protons. The amino group protons would typically appear as a broad signal that may exchange with deuterium oxide, confirming the presence of the primary amine functionality.

Carbon-13 nuclear magnetic resonance would show distinct signals for each carbon environment. The aromatic carbons would appear in the 120-150 parts per million region, while the aliphatic carbons of the pyrrolidine ring would resonate between 20-60 parts per million. The dimethylamino carbon atoms would appear around 40 parts per million, characteristic of methyl groups attached to nitrogen.

Infrared spectroscopy would reveal characteristic absorption bands for the various functional groups present. The primary amine would show N-H stretching vibrations around 3300-3500 wavenumbers, appearing as two bands due to symmetric and asymmetric stretching modes. The aromatic C-H stretching would appear around 3000-3100 wavenumbers, while aliphatic C-H stretching would occur around 2800-3000 wavenumbers. The aromatic C=C stretching vibrations would be observed around 1600 and 1500 wavenumbers.

Properties

IUPAC Name |

4-[4-(dimethylamino)phenyl]pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-15(2)10-5-3-9(4-6-10)11-7-14-8-12(11)13/h3-6,11-12,14H,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFZKQZLZIBFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2CNCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various targets, such as the retinoic acid-related orphan receptor γ (rorγt), a splice variant of the nuclear hormone receptor subfamily rorγ.

Mode of Action

Based on its structural similarity to other compounds, it is likely that it interacts with its target proteins and induces conformational changes, leading to altered protein function.

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, including those involving the rorγt receptor.

Biological Activity

4-(4-(Dimethylamino)phenyl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine ring substituted with a dimethylamino group and an aryl group, which contributes to its pharmacological properties. The synthesis typically involves multi-step reactions starting from commercially available precursors, often utilizing amination and cyclization processes to achieve the desired structural configuration.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of serotonin and norepinephrine receptors, influencing mood and cognitive functions. Additionally, studies suggest potential inhibitory effects on certain enzymes involved in metabolic pathways.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological effects, including:

- Antidepressant Activity : Preliminary studies have shown that this compound may have antidepressant-like effects in animal models, potentially through its action on serotonin receptors.

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.

- Antimicrobial Activity : Some studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development.

Study 1: Antidepressant-Like Effects

A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of various pyrrolidine derivatives, including this compound. The compound demonstrated significant reductions in immobility time in forced swim tests, indicating potential efficacy as an antidepressant agent .

Study 2: Neuroprotective Properties

In another investigation, researchers assessed the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results showed that it significantly reduced cell death in neuronal cultures exposed to oxidative agents, suggesting its potential utility in treating neurodegenerative disorders .

Comparative Analysis

| Property | This compound | Other Pyrrolidine Derivatives |

|---|---|---|

| Antidepressant Activity | Yes | Varies |

| Neuroprotective Effects | Yes | Limited |

| Antimicrobial Activity | Possible | Some derivatives show activity |

| Mechanism of Action | Serotonin receptor modulation | Diverse mechanisms |

Comparison with Similar Compounds

[(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine] (CAS 1025230-61-8)

- Molecular formula : C₁₄H₁₅FN₂O

- Key differences :

- Replaces pyrrolidine with a benzyl-pyridinylmethylamine scaffold.

- Contains fluorine (electron-withdrawing) and methoxy (electron-donating) groups.

- Pharmacological implications :

(2,4-Difluorophenyl)(pyridin-3-yl)methylamine (CAS 357926-91-1)

- Molecular formula : C₁₅H₁₆F₂N₂

- Key differences :

- Features a difluorophenyl group and a pyridin-3-yl substituent.

- Propylamine chain introduces increased hydrophobicity.

- Functional impact :

4-(Pyridin-3-yl)pyrimidin-2-amine

- Molecular formula : C₉H₈N₄

- Key differences :

- Replaces pyrrolidine with a pyrimidine ring (aromatic, planar).

- Pyridinyl group at position 4 introduces additional nitrogen atoms.

- Electronic properties :

6-(4-Methoxyphenyl)pyridazin-3-amine

- Molecular formula : C₁₁H₁₁N₃O

- Key differences :

- Pyridazine ring (two adjacent nitrogen atoms) replaces pyrrolidine.

- Methoxyphenyl group provides electron-donating effects.

- Pharmacokinetics: Pyridazine’s polarity improves solubility but may reduce blood-brain barrier penetration. Methoxy group increases metabolic resistance compared to dimethylamino substituents .

Sodium 4'-(Dimethylamino)azobenzene-4-sulfonate

- Molecular formula : C₁₄H₁₄N₃O₃S·Na

- Key differences :

- Azo group (-N=N-) introduces conjugation and photochemical activity.

- Sulfonate salt enhances water solubility.

- Applications: Primarily used as a dye or pH indicator due to azo chromophore. Limited pharmacological relevance compared to amine-rich analogs .

Structural and Functional Comparison Table

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 4-(4-(Dimethylamino)phenyl)pyrrolidin-3-amine | Pyrrolidine | 4-(Dimethylamino)phenyl, 3-amine | 205.30 | Flexible, moderate solubility |

| [(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine] | Benzyl-pyridinylmethylamine | 4-Fluoro-3-methoxybenzyl, pyridin-4-yl | 246.29 | High lipophilicity, metabolic stability |

| (2,4-Difluorophenyl)(pyridin-3-yl)methylamine | Alkyl-aryl hybrid | 2,4-Difluorophenyl, pyridin-3-yl, propyl | 262.30 | Enhanced bioavailability, hydrophobic |

| 4-(Pyridin-3-yl)pyrimidin-2-amine | Pyrimidine | Pyridin-3-yl | 160.19 | Aromatic, strong π-π interactions |

| 6-(4-Methoxyphenyl)pyridazin-3-amine | Pyridazine | 4-Methoxyphenyl | 201.23 | Polar, improved solubility |

| Sodium 4'-(dimethylamino)azobenzene-4-sulfonate | Azo-benzene | Dimethylamino, sulfonate | 331.33 | Chromophoric, water-soluble |

Preparation Methods

Aromatic Amine Condensation and Pyrrolidine Ring Formation

One common strategy involves the condensation of aromatic amines with appropriate aldehydes or acrolein derivatives, followed by cyclization to form the pyrrolidine ring. For example, aromatic amines such as 4-(dimethylamino)aniline can react with 3-dimethylaminoacrolein under controlled conditions to form intermediates that cyclize into substituted pyrrolidines.

- Method A : Reaction of p-aminobenzaldehyde with acetaldehyde in concentrated sulfuric acid at low temperature (0 °C), followed by neutralization, yields p-aminocinnamic aldehydes, which are key intermediates in pyrrolidine synthesis. Yields range from 32–54%, with improvements by 6–16% when using aromatic amine and 3-dimethylaminoacrolein in chloroform with POCl3 at −20 to 0 °C.

Palladium-Catalyzed Cross-Coupling for Aryl Substitution

Summary of Key Preparation Methods

| Method | Key Reagents/Conditions | Reaction Type | Yield/Notes |

|---|---|---|---|

| A | p-Aminobenzaldehyde + Acetaldehyde, H2SO4, 0 °C | Aldehyde condensation | 32–54% yield; improved with POCl3 and chloroform |

| B | Aromatic amine + 3-Dimethylaminoacrolein, POCl3, −20 to 0 °C | Aldehyde formation | Higher yields for sterically hindered substrates |

| C | Aryl halide + Pyrrolidine derivative, Pd2(dba)3, XantPhos, toluene, 110 °C | Pd-catalyzed cross-coupling | High selectivity for aryl substitution |

| D | Amine + Carboxylic acid, EDCI, Py, 25 °C | Amide coupling | Efficient amide formation |

| E | Amide + BH3-Me2S, THF, 0–60 °C | Amide reduction to amine | Complete reduction confirmed by LCMS |

| G | Pyrrolidine + NBS, CH3CN, 30 °C | Bromination | Selective 3-bromination |

| H | 3-Bromo-pyrrolidine + Amine, Pd catalyst, t-BuONa, tert-Amyl alcohol, 90 °C | Amination via Pd catalysis | High purity amine product |

Research Findings and Optimization Notes

- The choice of solvent and temperature is critical in maximizing yields and selectivity, especially for sensitive intermediates such as dimethylamino-substituted aldehydes and pyrrolidines.

- Use of palladium catalysis with appropriate ligands (e.g., XantPhos) enhances the efficiency of arylation and amination steps, reducing side reactions and improving product purity.

- Borane reduction of amides to amines is effective under mild conditions, preserving sensitive functional groups and ensuring high conversion rates.

- Halogenation with NBS is selective for the 3-position on pyrrolidine rings, facilitating subsequent nucleophilic substitution for amine installation.

Q & A

Basic: What are the optimal synthetic routes for 4-(4-(dimethylamino)phenyl)pyrrolidin-3-amine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of pyrrolidine derivatives typically involves multi-step organic reactions. For example, a structurally similar compound, (3R,4S)-1-benzyl-N,N-dimethyl-4-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)pyrrolidin-3-amine, is synthesized via:

Amine alkylation : Introduction of benzyl groups under basic conditions (e.g., K₂CO₃ in DMF).

Suzuki coupling : To attach aryl groups to the pyrrolidine core.

Deprotection : Removal of protecting groups (e.g., Boc) using TFA.

Key optimizations include:

- Temperature control (e.g., 0–5°C for sensitive intermediates).

- Solvent selection (e.g., acetonitrile for improved yield in cyclization steps).

- Catalytic systems (e.g., Pd(PPh₃)₄ for cross-coupling reactions) .

Basic: How can spectroscopic and crystallographic methods characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The dimethylamino group typically resonates at δ 2.8–3.2 ppm.

- X-ray crystallography : Resolve stereochemistry and confirm the pyrrolidine ring conformation. For example, a related compound, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, was analyzed at 173 K with an R factor of 0.031 .

- IR spectroscopy : Identify NH stretching (3200–3400 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .

Basic: What structural analogs of this compound have been studied, and how do substituents affect activity?

Methodological Answer:

Analog studies for similar compounds reveal:

| Compound Name | Key Structural Variation | Impact on Activity |

|---|---|---|

| N-(4-fluorophenyl)pyridin-3-ylmethanamine | Fluorophenyl substituent | Enhanced antiviral activity |

| 1-(4-fluorophenyl)-N,N-dimethylmethanamine | Dimethylamino group | Increased lipophilicity |

| 4-(pyridin-3-ylmethyl)aniline | Aniline core | Altered metabolic stability |

Substituents on the phenyl ring (e.g., electron-withdrawing groups like F) improve target binding, while dimethylamino groups enhance solubility .

Advanced: How can researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

- In vitro antiviral testing : Use plaque reduction assays (e.g., against RNA/DNA viruses) to determine IC₅₀ values. Pre-screen in Vero or HEK293 cells .

- Kinase inhibition assays : Employ TR-FRET technology to measure binding affinity to kinases (e.g., JAK3 or EGFR).

- Cytotoxicity profiling : Use MTT assays on human primary cells to establish selectivity indices .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

SAR strategies include:

Substituent variation : Replace the dimethylamino group with morpholine (as in 5-[4-(dimethylamino)phenyl]-6-[(6-morpholin-4-ylpyridin-3-yl)ethynyl]pyrimidin-4-amine) to modulate solubility .

Scaffold hopping : Compare pyrrolidine with piperidine analogs (e.g., (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) to assess ring size effects on target engagement .

Bioisosteric replacement : Swap the pyrrolidine core with pyrazolo[3,4-d]pyrimidine to enhance metabolic stability .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Validate assay conditions : Ensure consistency in cell lines (e.g., HepG2 vs. HeLa) and compound purity (HPLC ≥95%).

- Control for stereochemistry : Use chiral HPLC to isolate enantiomers, as seen in (3R,4S)-configured analogs with divergent activities .

- Leverage meta-analysis : Compare IC₅₀ values from independent studies (e.g., antiviral activity in vs. kinase inhibition in ) to identify context-dependent effects.

Advanced: What in silico approaches predict the target binding modes of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with viral proteases (e.g., SARS-CoV-2 Mpro). Key residues (e.g., His41/Cys145) may form hydrogen bonds with the pyrrolidine amine.

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound-receptor complex.

- Pharmacophore modeling : Map electrostatic and hydrophobic features using Schrödinger’s Phase .

Advanced: How can metabolic stability be improved for in vivo studies?

Methodological Answer:

- Deuterium incorporation : Replace labile C-H bonds in the dimethylamino group with C-D bonds to slow oxidative metabolism.

- Prodrug strategies : Convert the amine to a tert-butoxycarbonyl (Boc)-protected derivative for enhanced oral bioavailability.

- CYP450 inhibition assays : Screen against CYP3A4/2D6 isoforms using liver microsomes to identify metabolic hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.